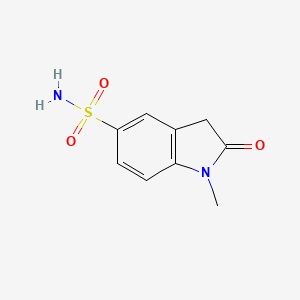

1-Methyl-2-oxoindoline-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

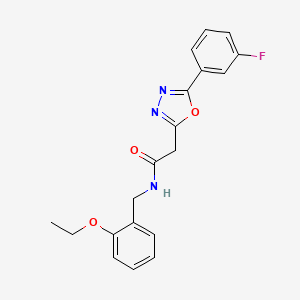

1-Methyl-2-oxoindoline-5-sulfonamide is a chemical compound belonging to the class of oxindole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indoline core with a methyl group at the 1-position, a keto group at the 2-position, and a sulfonamide group at the 5-position.

Mechanism of Action

Target of Action

1-Methyl-2-oxoindoline-5-sulfonamide is a type of sulfonamide . Sulfonamides are known to have antibacterial activity and their action is related to pABA antagonism .

Mode of Action

The mode of action of sulfonamides, including this compound, involves the inhibition of folate metabolism . They act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of nucleic acids in bacteria .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, this compound disrupts nucleic acid synthesis, leading to the inability of bacteria to replicate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can affect its action through drug-drug interactions .

Biochemical Analysis

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indole derivative and the biomolecules it interacts with .

Cellular Effects

Some indole derivatives have shown notable cytotoxicity toward human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-Methyl-2-oxoindoline-5-sulfonamide at different dosages in animal models have not been reported yet. It’s common for the effects of chemical compounds to vary with dosage, with potential threshold effects, toxic effects, or adverse effects at high doses .

Metabolic Pathways

Indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Chemical compounds can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 1-Methyl-2-oxoindoline-5-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indolin-2-one.

Sulfonation: Indolin-2-one is treated with chlorosulfonic acid to yield 2-oxoindoline-5-sulfonyl chloride.

Amination: The sulfonyl chloride intermediate is then reacted with methylamine to produce this compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-2-oxoindoline-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and proteins.

Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of cancer and autoimmune diseases.

Comparison with Similar Compounds

1-Methyl-2-oxoindoline-5-sulfonamide can be compared with other oxindole derivatives, such as:

2-Oxoindoline-5-sulfonamide: Lacks the methyl group at the 1-position, which may affect its biological activity and binding affinity.

N-Methyl-2-oxoindoline-5-sulfonamide: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name |

1-methyl-2-oxo-3H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFWIMWXANJNGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)

![1-[(E)-2-(4-Methylphenyl)ethenyl]-1H-1,2,3-benzotriazole](/img/structure/B2793718.png)

![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2793720.png)

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2793724.png)

![N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide](/img/structure/B2793726.png)

![Ethyl 4-((4-((2-(methylthio)benzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2793735.png)

![1-(3-fluorophenyl)-5-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2793736.png)